molecular formula C25H34N2O2 B1370461 Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate

Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate

Cat. No. B1370461
M. Wt: 394.5 g/mol
InChI Key: SWSLZAOTKYXATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate is a useful research compound. Its molecular formula is C25H34N2O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl 4-(3,3-diphenylpropylamino)piperidine-1-carboxylate

InChI

InChI=1S/C25H34N2O2/c1-25(2,3)29-24(28)27-18-15-22(16-19-27)26-17-14-23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,22-23,26H,14-19H2,1-3H3

InChI Key

SWSLZAOTKYXATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3-diphenylpropylamine (5.8 g, 27.5 mmol), sodium triacetoxyborohydride (6.36 g, 30 mmol) and 0.5 ml of acetic acid are added to 5 g (25 mmol) of N-Boc-piperidone in 100 ml of dry dichloroethane. The turbid yellow solution is agitated at ambient temperature for 1 hour. 50 ml of a soda solution (0.1 M) is then added and the mixture is agitated for 30 minutes. The organic phase is washed with a saturated solution of sodium bicarbonate, with sodium chloride, dried over magnesium sulphate, filtered and concentrated in order to produce 10 g of a yellow solid. This solid is purified by flash chromatography on silica gel eluting with a heptane/ethyl acetate mixture (4/1, 3/1, 2/1 then 1/1) then with pure ethyl acetate. The fractions are concentrated under vacuum in order to produce 5.6 g (yield=57%) of a pale yellow solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
soda solution
Quantity
50 mL
Type
reactant
Reaction Step Two

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